Methyl 8-methylquinoline-7-carboxylate has the molecular formula C₁₂H₁₁NO₂ and a molecular weight of approximately 201.22 g/mol . This compound features a quinoline ring with a methyl group at the 8th position and a carboxylate group at the 7th position. The presence of these functional groups contributes to its chemical reactivity and biological properties.
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Research indicates that methyl 8-methylquinoline-7-carboxylate exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action often involves the inhibition of key enzymes in microbial DNA synthesis, such as DNA gyrase and topoisomerase . This makes it a candidate for further development in therapeutic applications.
The synthesis of methyl 8-methylquinoline-7-carboxylate can be achieved through various methods:
These methods provide pathways to synthesize methyl 8-methylquinoline-7-carboxylate efficiently in laboratory settings.
Methyl 8-methylquinoline-7-carboxylate has several applications across different fields:
Interaction studies focus on how methyl 8-methylquinoline-7-carboxylate interacts with various biological targets. These studies often involve:
Such studies are crucial for understanding the compound's potential therapeutic uses and mechanisms of action.
Several compounds share structural similarities with methyl 8-methylquinoline-7-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 7-methylquinoline-6-carboxylate | C₁₂H₁₁NO₂ | Carboxylate at position 6, differing biological activity. |
Methyl 5-bromo-8-methylquinoline-7-carboxylate | C₁₂H₁₀BrNO₂ | Contains bromine, affecting reactivity and properties. |
Methyl 4-methylquinoline-3-carboxylate | C₁₂H₁₁NO₂ | Different positional isomer with distinct reactivity. |
These compounds illustrate how variations in functional groups and positions on the quinoline ring can influence chemical behavior and biological activity.